molecular formula C10H12N4Na3O13P3 B13385524 trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B13385524
M. Wt: 558.11 g/mol
InChI Key: FHYSVBOUQFJKCI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex chemical compound that belongs to the class of nucleotides. It is also known as 2’-Deoxyinosine-5’-monophosphate sodium salt. This compound is significant in various biochemical and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves multiple steps. The primary route includes the phosphorylation of 2’-deoxyinosine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH to ensure the stability of the intermediate and final products.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated reactors that maintain precise control over reaction parameters. The process involves continuous monitoring and adjustment of temperature, pH, and reactant concentrations to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphate derivatives.

    Reduction: Reduction reactions can modify the purine ring, leading to different nucleoside analogs.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming various esters and ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various phosphorylated nucleosides and their analogs, which have significant applications in biochemical research and pharmaceuticals.

Scientific Research Applications

Trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.

    Biology: The compound is utilized in studies related to DNA and RNA synthesis, repair, and replication.

    Medicine: It serves as a building block for antiviral and anticancer drugs.

    Industry: The compound is used in the production of biochemical reagents and diagnostic kits.

Mechanism of Action

The mechanism of action of trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in DNA and RNA synthesis. The compound interacts with polymerases and other enzymes, facilitating the formation of phosphodiester bonds, which are crucial for the elongation of nucleic acid chains.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine-5’-monophosphate: Similar in structure but contains adenine instead of hypoxanthine.

    2’-Deoxyguanosine-5’-monophosphate: Contains guanine instead of hypoxanthine.

    2’-Deoxycytidine-5’-monophosphate: Contains cytosine instead of hypoxanthine.

Uniqueness

Trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific purine base (hypoxanthine) and its role in the synthesis of inosine-containing nucleotides. This uniqueness makes it valuable in specific biochemical pathways and therapeutic applications.

Properties

IUPAC Name

trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O13P3.3Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYSVBOUQFJKCI-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4Na3O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.